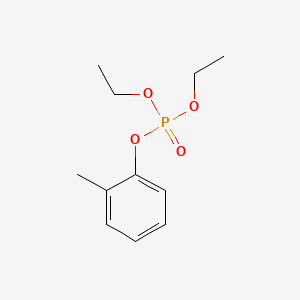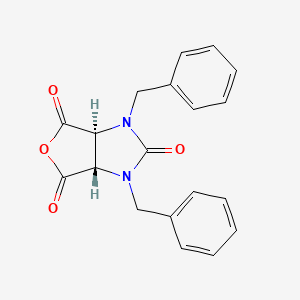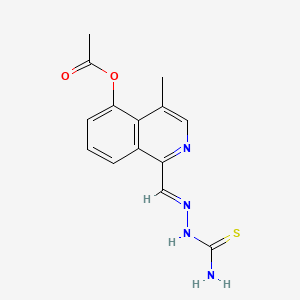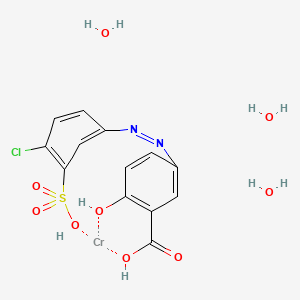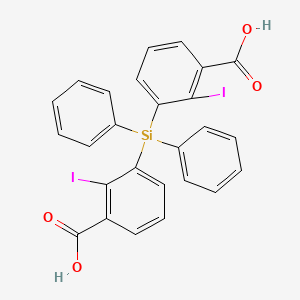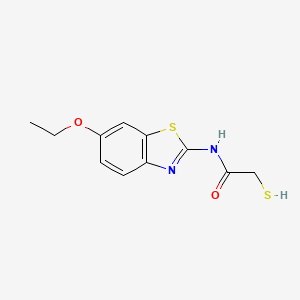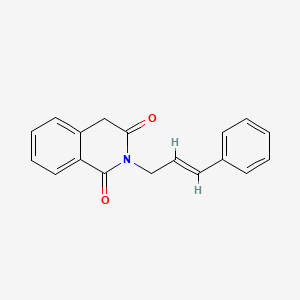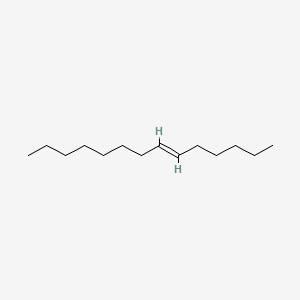
trans-6-Tetradecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-6-Tetradecene: is an organic compound with the molecular formula C14H28 . It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a carbon-carbon double bond in the trans configuration at the sixth position of the tetradecene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-6-Tetradecene can be synthesized through various methods, including the Ziegler-Natta polymerization of 1-tetradecene . This method involves the use of a titanium-based catalyst and an aluminum cocatalyst in a hydrocarbon solvent at low temperatures (around -30°C to -50°C). The polymerization proceeds in a quasi-living manner, resulting in high molecular weight polymers .
Industrial Production Methods: In industrial settings, this compound is typically produced through the isomerization of 1-tetradecene . This process involves the use of catalysts such as platinum or palladium on a suitable support material under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: trans-6-Tetradecene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can convert it into tetradecane.
Substitution: Halogenation reactions with reagents like bromine can result in the formation of dibromo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Tetradecane.
Substitution: Dibromo derivatives.
Scientific Research Applications
trans-6-Tetradecene has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of trans-6-Tetradecene involves its interaction with molecular targets such as enzymes and cell membranes . The compound’s double bond allows it to participate in various chemical reactions, including addition and polymerization reactions . These interactions can affect the physical and chemical properties of the compound, leading to its diverse applications .
Comparison with Similar Compounds
trans-7-Tetradecene: Another isomer of tetradecene with the double bond at the seventh position.
1-Tetradecene: An α-olefin with the double bond at the first position.
cis-6-Tetradecene: The cis isomer of 6-tetradecene with the double bond in the cis configuration.
Uniqueness of trans-6-Tetradecene: this compound is unique due to its trans configuration , which imparts different physical and chemical properties compared to its cis isomer. The trans configuration results in a more linear structure, affecting its reactivity and interactions with other molecules .
Properties
CAS No. |
41446-64-4 |
|---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
(E)-tetradec-6-ene |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h11,13H,3-10,12,14H2,1-2H3/b13-11+ |
InChI Key |
BIODCQQZTGWGNH-ACCUITESSA-N |
Isomeric SMILES |
CCCCCCC/C=C/CCCCC |
Canonical SMILES |
CCCCCCCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



